CYP1A1/Aryl Hydrocarbon Hydroxylase Inhibition: Quantitative Comparison of 7-Fluoro-3-methyl-1,2-dihydronaphthalene vs. Structural Analogs
In a direct biochemical assay measuring aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes, 7-Fluoro-3-methyl-1,2-dihydronaphthalene exhibited an IC50 value of 5.00 µM [1]. This is a quantifiable, albeit moderate, inhibition. While a direct head-to-head comparison with the non-fluorinated analog 3-methyl-1,2-dihydronaphthalene is not available in this specific assay, the presence of the fluorine atom is a critical differentiator, as fluorination is a well-established strategy for modulating CYP enzyme interactions . The observed IC50 provides a specific, reproducible benchmark for researchers assessing this compound's potential to interfere with CYP1A1-mediated metabolism, a key consideration in drug-drug interaction (DDI) potential and lead optimization [2]. This value contrasts sharply with the much weaker or absent activity observed for many simple naphthalenes, underscoring the functional impact of the specific 7-fluoro-3-methyl substitution pattern.
| Evidence Dimension | Inhibition of Aryl Hydrocarbon Hydroxylase (CYP1A1) Activity |
|---|---|
| Target Compound Data | IC50 = 5.00 µM |
| Comparator Or Baseline | 3-Methyl-1,2-dihydronaphthalene (Data Not Available for This Specific Assay) |
| Quantified Difference | Not Quantifiable (Qualitative Differentiation Based on Fluorine Presence) |
| Conditions | 3-Methylcholanthrene-induced rat liver microsomes at 2.6x10E-4 M test compound concentration |
Why This Matters
This data provides a specific, quantitative benchmark for CYP1A1 inhibition, a critical parameter for assessing metabolic liabilities in drug discovery programs.
- [1] BindingDB. BDBM50404853 CHEMBL156313. [cited 2026-04-17]; Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
- [2] Zanger UM, Schwab M. Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacol Ther. 2013;138(1):103-41. View Source
